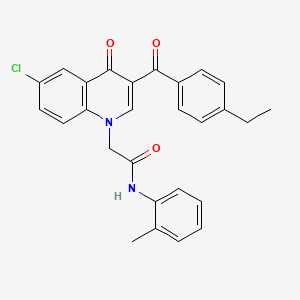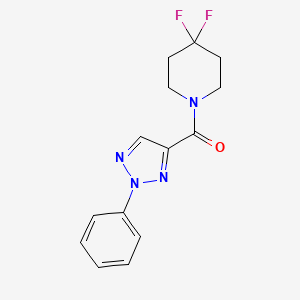![molecular formula C11H18N2O4 B2488099 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956436-77-4](/img/structure/B2488099.png)
2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid often involves cyclization reactions. For instance, derivatives of 2-iminoimidazolidin-4-one have been synthesized through the cyclization of specific guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007). Another example involves the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, demonstrating a methodological approach to synthesizing complex molecules (Hayashi et al., 1989).
Molecular Structure Analysis
The molecular structure and conformation of compounds related to 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can be intricate. For instance, the imidazolidine-2,4-dione system is essentially planar, with specific dihedral angles indicating the orientation of various groups within the molecule (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclocondensation and Michael addition. For instance, novel anti-inflammatory agents were synthesized through cyclocondensation involving dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst (Nikalje, Hirani, & Nawle, 2015).
Physical Properties Analysis
The physical properties of these compounds can be characterized by various spectroscopic techniques. A study on the molecular structure, tautomeric stability, protonation, and deprotonation effects provided insights into the vibrational, NMR, and NBO analyses of similar molecules, shedding light on their physical characteristics (Sridevi & Velraj, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, can be elucidated through comprehensive studies. For instance, compounds with the thiazolidinone framework have demonstrated anticancer effects through cell cycle-dependent mechanisms, indicating their chemical reactivity and potential biological applications (Chandrappa et al., 2009).
Applications De Recherche Scientifique
Conformational Studies and Supramolecular Complexes
Hydantoin-5-acetic acid, a compound with structural similarities, has been crystallized to examine its conformational preferences, indicating its potential use in forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) highlights the compound's rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain, which are crucial for its conformational adaptability and interaction with other molecules Gerhardt, V., Tutughamiarso, M., & Bolte, M. (2012). Acta Crystallographica. Section C, Crystal Structure Communications.
Synthesis of Novel Organic Compounds
Research into derivatives of 2-iminoimidazolidin-4-one and related structures demonstrates the cyclization of specific guanidines with ethyl bromoacetate and other reagents, revealing methods for synthesizing novel organic compounds with potential pharmacological applications. Shestakov, Sidorenko, and Shikhaliev (2007) detailed the synthesis process, providing a foundation for further exploration in medicinal chemistry Shestakov, A. S., Sidorenko, O. E., & Shikhaliev, K. (2007). Russian Chemical Bulletin.
Structural and Conformational Analysis
The structural and conformational analysis of compounds with a hydantoin moiety, such as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, reveals insights into their molecular geometry, stabilization mechanisms through hydrogen bonds, and implications for designing compounds with specific properties. Sethusankar, Thennarasu, Velmurugan, and Moon Jib-Kim (2002) provided detailed analysis through crystallography and NMR studies, which are vital for understanding molecular interactions and designing functional materials Sethusankar, K., Thennarasu, S., Velmurugan, D., & Moon Jib-Kim (2002). Acta Crystallographica. Section C, Crystal Structure Communications.
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-7(2)4-5-11(3)9(16)13(6-8(14)15)10(17)12-11/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVPJWQTBHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(C(=O)N(C(=O)N1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)


![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)
![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)